Methyl 2-bromo-6-methylnicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRNYQBIUUVTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459832 | |
| Record name | Methyl 2-bromo-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-48-5 | |
| Record name | Methyl 2-bromo-6-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Positioning of Methyl 2 Bromo 6 Methylnicotinate Within Halogenated Pyridine Carboxylates
Methyl 2-bromo-6-methylnicotinate is classified as a halogenated pyridine (B92270) carboxylate. This places it within a critical family of compounds that serve as fundamental building blocks in modern chemistry. Halopyridines, which are pyridine rings substituted with one or more halogen atoms, are prized for their utility in constructing complex molecules for pharmaceuticals and agrochemicals. msesupplies.comchemsrc.commoltuslab.com The carbon-halogen bond is a key reactive site, enabling a wide array of subsequent chemical transformations. aaronchem.com
The pyridine core of this molecule is a derivative of nicotinic acid (a form of vitamin B3), specifically a methyl ester known as a nicotinate (B505614). The presence of both a bromine atom and a methyl group on the pyridine ring, along with the methyl carboxylate (ester) group, defines its specific identity and chemical reactivity. The precise arrangement of these groups—a bromine atom at the 2-position and a methyl group at the 6-position of the pyridine-3-carboxylate structure—differentiates it from its isomers, such as Methyl 6-bromo-2-methylnicotinate. guidechem.com This specific substitution pattern influences the electronic properties and steric environment of the molecule, which in turn dictates its behavior in chemical reactions.
Developing selective and efficient methods for the halogenation of pyridine rings is a significant challenge in synthetic chemistry, often requiring carefully designed strategies to control where the halogen atom is placed. chemsrc.comaaronchem.com The availability of specific isomers like this compound provides researchers with a pre-functionalized scaffold, bypassing potentially difficult synthesis steps and offering a direct route to more complex target molecules.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrNO₂ cymitquimica.comsigmaaldrich.com |
| Molecular Weight | 230.0586 g/mol cymitquimica.comsigmaaldrich.com |
| Appearance | Liquid cymitquimica.com |
| CAS Number | 885277-48-5 cymitquimica.com |
This table is interactive. You can sort and filter the data.
Significance of Nicotinate Derivatives As Synthetic Intermediates and Research Probes
Nicotinate (B505614) derivatives are a cornerstone of synthetic chemistry, valued for their role as versatile intermediates in the creation of a wide range of functional molecules. chemimpex.comnih.gov Their inherent biological relevance, stemming from their relationship to nicotinic acid, makes them attractive starting points for the development of new therapeutic agents and biologically active compounds. chemimpex.com
In the pharmaceutical industry, nicotinate structures are found in a variety of drugs with diverse applications. chemimpex.com For example, nicorandil (B1678753) is used in treating cardiovascular conditions, while boscalid (B143098) is a broad-spectrum fungicide used in agriculture. chemimpex.com The core nicotinate scaffold can be chemically modified in numerous ways, allowing chemists to fine-tune the properties of the final molecule to achieve a desired biological effect. Research has shown that derivatives of nicotinic acid can exhibit significant anti-inflammatory and antibacterial activities. chemimpex.com
As research probes, nicotinate derivatives are instrumental. Methyl 6-bromonicotinate, a closely related isomer, is used as a key precursor in the synthesis of potential hypolipidemic drugs designed to regulate cholesterol levels. cymitquimica.comnih.gov Furthermore, these compounds are crucial in catalysis research and for synthesizing heterocyclic compounds that form the basis of dyes, pigments, and advanced materials. cymitquimica.comnih.gov The ability to use a starting material like methyl 6-methylnicotinate (B8608588) in the synthesis of more complex products, such as 6-methyl nicotine, highlights the foundational role of these simple esters in multi-step synthetic pathways.
Scope and Research Imperatives for Methyl 2 Bromo 6 Methylnicotinate Studies
Established Synthetic Routes and Reaction Pathways
The traditional synthesis of this compound relies on well-established organic reactions, primarily focusing on the bromination of a pre-existing pyridine ring and the subsequent or prior esterification of the nicotinic acid moiety.
One common strategy involves the bromination of a pre-functionalized pyridine derivative. For instance, the synthesis can start from 6-methylnicotinic acid. The directing effects of the existing substituents on the pyridine ring guide the incoming bromine atom. However, direct bromination of the pyridine ring can lead to a mixture of products, necessitating careful control of reaction conditions to achieve the desired regioselectivity. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to predict the regioselectivity of electrophilic aromatic bromination on substituted benzenes, and similar principles can be applied to pyridine systems to understand the directing effects of various functional groups. rsc.orgmdpi.com
An alternative approach to achieve regioselectivity is through the use of a directing group, which can be installed on the pyridine ring to guide the bromination to a specific position and then subsequently removed. acs.org For example, an amino group can be introduced to activate the ring and direct bromination, after which it can be removed. acs.org
A summary of common brominating agents and their typical reaction conditions is provided in the table below.
| Brominating Agent | Typical Conditions | Reference |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), solvent (e.g., CCl4), heat | mdpi.com |
| Bromine (Br2) | Lewis acid catalyst (e.g., FeBr3) or in acetic acid | researchgate.netcdnsciencepub.com |
| Pyridinium (B92312) bromide perbromide | Solvent (e.g., acetic acid) | researchgate.net |
The conversion of the carboxylic acid group of 6-methylnicotinic acid or its brominated derivative to a methyl ester is a standard organic transformation. Several methods are available for this esterification.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. chemicalbook.comprepchem.com This reaction is typically carried out under reflux conditions. chemicalbook.com The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction.
Another effective method is the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP). rsc.org This method is often milder than Fischer esterification and can be suitable for substrates that are sensitive to strong acids.
Advanced Synthetic Methodologies and Process Optimization
To improve the efficiency, selectivity, and scalability of the synthesis of this compound, researchers have explored advanced methodologies.
The use of catalysts can significantly enhance the rate and selectivity of bromination reactions. While traditional methods often rely on stoichiometric amounts of Lewis acids, modern approaches focus on the development of more efficient catalytic systems. Pyridine itself can act as a catalyst in aromatic halogenation, although its effect in dilute solutions is often considered a salt effect. researchgate.netcdnsciencepub.comcdnsciencepub.comepa.gov The catalytic activity of various salts in bromination has been studied, indicating that pyridinium salts are not uniquely effective. researchgate.netepa.gov
Scaling up the synthesis of this compound from a laboratory to a larger scale requires careful consideration of several factors. A process for the selective oxidation of 2-methyl-5-alkylpyridines to 6-methylnicotinic acid has been developed for larger-scale production. google.com This process involves reacting the pyridine with nitric acid in a pressure vessel at elevated temperatures. google.com The subsequent esterification of the resulting 6-methylnicotinic acid can then be performed. environmentclearance.nic.in
The choice of reagents and solvents is crucial for a scalable process. For example, using a less hazardous solvent or a solvent that can be easily recycled is preferred. The purification method also needs to be amenable to large-scale operations. Crystallization is often a more practical method for purification on a larger scale compared to column chromatography.
Exploratory Green Chemistry Initiatives in Preparation Methods
In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. For the synthesis of pyridine derivatives, this includes the use of greener solvents, catalysts, and reaction conditions.
One approach is the use of microwave-assisted synthesis, which can often lead to shorter reaction times, higher yields, and cleaner reactions. nih.gov Solvent-free and halide-free methods for the functionalization of pyridine N-oxides have also been reported, offering a more atom-economical and environmentally benign approach. rsc.org Furthermore, one-pot multicomponent reactions are being explored for the synthesis of highly substituted pyridines, which can reduce the number of synthetic steps and the amount of waste generated. nih.govacs.org While specific green chemistry initiatives for the direct synthesis of this compound are not extensively documented, the principles of green chemistry are being applied to the synthesis of related pyridine compounds and can be adapted for this target molecule. researchgate.netfrontiersin.org
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C2 position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.
The reaction of this compound with various nucleophiles, particularly amines, has been explored. For instance, the synthesis of 2-Bromo-6-methylaminopyridine and 2,6-dimethylaminopyridine has been achieved by reacting 2,6-Dibromopyridine with methylamine (B109427) under high pressure and temperature. georgiasouthern.edu This suggests that similar reactions with this compound would proceed, with the bromine being displaced by the amine. The conditions for such reactions are crucial and often require elevated temperatures to overcome the activation energy for the substitution.
A study on the synthesis of 2-Bromo-6-alkylaminopyridines and their derivatives highlights the use of a pressure tube method with high heat to drive the amination of bromopyridines. georgiasouthern.edu This methodology is applicable to a range of primary amines. The successful synthesis of 2-Bromo-6-methylaminopyridine and 2-Bromo-6-ethylaminopyridine from 2,6-Dibromopyridine demonstrates the feasibility of using N-nucleophiles to displace a bromine atom on the pyridine ring. georgiasouthern.edu These findings can be extrapolated to predict the behavior of this compound with various nucleophiles.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Dibromopyridine | Methylamine | High pressure, high temperature (pressure tube) | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edu |
| 2,6-Dibromopyridine | Methylamine | High pressure, high temperature (pressure tube) | 2,6-Dimethylaminopyridine | 37.7% | georgiasouthern.edu |
| 2,6-Dibromopyridine | Ethylamine | High pressure, high temperature (pressure tube) | 2-Bromo-6-ethylaminopyridine | Data not specified | georgiasouthern.edu |
Nucleophilic substitution on an aromatic ring, such as the pyridine in this compound, typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netyoutube.com This pathway involves two main steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the bromine, which is electron-deficient due to the electronegativity of the nitrogen atom in the ring and the electron-withdrawing ester group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, resulting in the substituted product.
Recent studies have suggested that the long-assumed stepwise SNAr mechanism may exist on a continuum with a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously. researchgate.netrsc.orgacs.org The exact mechanism can be influenced by the nature of the substrate, nucleophile, and reaction conditions. rsc.org For electron-deficient systems like substituted pyridines, the SNAr pathway is generally favored. researchgate.net In some cases, particularly with very strong bases like sodium amide (NaNH₂), an elimination-addition mechanism via a benzyne-like intermediate (a "pyridyne") can occur, though this is less common for activated pyridines. youtube.com
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is an excellent substrate for these transformations. mdpi.commdpi.com The C-Br bond is readily activated by palladium catalysts, enabling coupling with a wide range of organometallic reagents. mdpi.com
The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organic halide. libretexts.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position.
The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
A variety of catalytic systems can be employed. Typical catalysts include palladium complexes with phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or complexes generated in situ from precursors like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and ligands like triphenylphosphine (B44618) (PPh₃) or more specialized N-heterocyclic carbene (NHC) ligands. mdpi.comorganic-chemistry.orgnih.gov The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene (B28343), dioxane, DMF) is critical for reaction efficiency. organic-chemistry.orgnih.govnih.gov For instance, studies on related heteroaryl bromides show that catalysts like Pd(PPh₃)₄ with Na₂CO₃ in toluene at 80 °C are effective for coupling with phenylboronic acid. nih.gov Anhydrous conditions using trimethyl borate (B1201080) have also been shown to accelerate coupling reactions involving heteroaryl bromides. nih.gov
| Aryl Bromide Type | Boronic Acid/Ester | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 4-Bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | nih.gov |
| Aryl/Vinyl Halides | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | Not specified | Not specified | organic-chemistry.org |
| Aryl/Vinyl Triflates | Arylboronic acids | Pd(OAc)₂ / PCy₃ | Not specified | Not specified | organic-chemistry.org |
| Heteroaryl Bromides | Heteroaryl Boronic Esters | Pd-SPhos-G3 | TMSOK | Dioxane/TMB | nih.gov |
The Heck reaction, or Mizoroki-Heck reaction, provides a method for the vinylation of aryl halides. wikipedia.org This reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org
Typical catalysts include Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄, often with phosphine ligands. wikipedia.org Bases such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) are used to neutralize the hydrogen bromide generated during the reaction. wikipedia.org The reaction shows good selectivity for the trans isomer of the resulting alkene. organic-chemistry.org
Beyond the Heck reaction, the bromine atom also facilitates other palladium-catalyzed transformations like the Sonogashira coupling, which involves coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. mdpi.comnih.gov
Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The Kumada coupling is a powerful tool for forming C-C bonds, especially for creating unsymmetrical biaryls. organic-chemistry.org Given that this compound possesses an ester functional group, care must be taken as Grignard reagents can react with esters. This limits the direct applicability unless low temperatures or specific catalysts that favor cross-coupling over ester addition are used. organic-chemistry.org The choice of catalyst, often a nickel-phosphine complex like NiCl₂(dppe), is crucial. wikipedia.org
Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of the Stille reaction is its high functional group tolerance, making it superior for the synthesis of complex molecules. libretexts.orguwindsor.ca The ester group in this compound would be well-tolerated under typical Stille conditions. uwindsor.ca The reaction proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org A wide variety of organostannanes (aryl, vinyl, alkynyl) can be used, providing broad synthetic utility. wikipedia.org However, a major drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org Stereoretentive Stille couplings have been developed using specialized reagents like secondary alkyl azastannatranes, demonstrating the reaction's versatility even with challenging substrates like 2-bromopyridine. nih.gov
Oxidation and Reduction Reactions of Functional Groups
The functional groups of this compound—specifically the methyl group, the pyridine ring, and the ester moiety—can undergo selective oxidation and reduction reactions.
The oxidation of this compound presents a challenge of selectivity between the C6-methyl group and the pyridine ring nitrogen.
Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring, being a Lewis basic site, is susceptible to oxidation, typically forming a pyridine N-oxide. wikipedia.org This transformation is commonly achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgwikipedia.org The resulting N-oxide can significantly alter the electronic properties of the ring, influencing its reactivity in subsequent reactions.
Methyl Group Oxidation: The selective oxidation of a methyl group on an aromatic or heteroaromatic ring to an aldehyde or carboxylic acid is a fundamental transformation in organic synthesis. thieme-connect.comrsc.org For methyl-substituted pyridines, several methods are available. One approach involves the use of pyridinium chlorochromate (PCC), which can oxidize methylarenes to their corresponding aldehydes under mild conditions, often showing selectivity for oxidizing only one methyl group on a multi-substituted ring. thieme-connect.com Another prominent method is the Kornblum oxidation, which utilizes an iodine-DMSO medium to convert methyl azaarenes into aldehydes. researchgate.net More forceful oxidation, for instance with nitric acid at elevated temperatures, can convert the methyl group into a carboxylic acid. google.comgoogle.com The presence of the bromine and ester groups on the ring will influence the reactivity of the methyl group towards these oxidizing agents.
Table 1: Potential Selective Oxidation Reactions
| Functional Group | Reagent/Conditions | Potential Product |
|---|---|---|
| Pyridine Nitrogen | m-Chloroperoxybenzoic acid (m-CPBA) | 2-Bromo-3-(methoxycarbonyl)-6-methylpyridine 1-oxide |
| C6-Methyl Group | Pyridinium chlorochromate (PCC), MeCN, reflux | Methyl 2-bromo-6-formylnicotinate |
| C6-Methyl Group | I₂ / DMSO | Methyl 2-bromo-6-formylnicotinate |
| C6-Methyl Group | Nitric Acid (HNO₃), heat | 2-Bromo-3-carboxy-6-methylpyridine |
The methyl ester group of the title compound can be reduced to a primary alcohol, yielding (2-bromo-6-methylpyridin-3-yl)methanol. The choice of reducing agent is critical for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of readily reducing esters to primary alcohols. harvard.edu However, its high reactivity requires careful handling and anhydrous conditions. A milder and more selective alternative is sodium borohydride (B1222165) (NaBH₄). While typically less reactive towards esters than aldehydes or ketones, its reducing power can be enhanced by using it in large excess or by modifying reaction conditions, such as refluxing in solvents like tetrahydrofuran (B95107) (THF) or using a methanol co-solvent system. scholarsresearchlibrary.comresearchgate.net These modified NaBH₄ systems have proven effective for the reduction of various aromatic esters to their corresponding alcohols. scholarsresearchlibrary.comresearchgate.net
Table 2: Reductive Transformation of the Ester Group
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | (2-Bromo-6-methylpyridin-3-yl)methanol | Typically high |
| Sodium Borohydride (NaBH₄) | Refluxing THF/Methanol | (2-Bromo-6-methylpyridin-3-yl)methanol | Good to Excellent researchgate.net |
Derivatization and Further Functionalization Pathways
The bromine atom at the C2 position is a key feature that allows for extensive derivatization of this compound, primarily through transition-metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net
The C-Br bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds, making 2-bromopyridines versatile synthons. wikipedia.orgmdpi.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with boronic acids or esters to form C-C bonds. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C2 position. acs.org
Sonogashira Coupling: This reaction, also typically palladium-catalyzed, involves the coupling of the bromopyridine with terminal alkynes to introduce alkynyl functional groups. metu.edu.tr
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds by reacting the bromopyridine with various amines. This is a powerful method for synthesizing substituted aminopyridines.
Ullmann-type Reactions: Copper-catalyzed C-N bond-forming reactions can also be employed to couple the bromopyridine with a range of amines, offering an alternative to palladium-based methods. researchgate.net
These functionalization strategies transform this compound into a scaffold for building more complex molecules with potential applications in pharmaceuticals and materials science. researchgate.net
Table 3: Key Derivatization Reactions
| Reaction Type | Catalyst System (Typical) | Coupling Partner | Functional Group Introduced |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | R-B(OH)₂ | Aryl, Heteroaryl (R) |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | R-C≡CH | Alkynyl (R-C≡C-) |
| Buchwald-Hartwig | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base | R₂NH | Amino (R₂N-) |
| Ullmann Condensation | Cu catalyst, Base | R₂NH | Amino (R₂N-) |
While specific studies on the ring expansion of this compound are not widely documented, general methodologies for pyridine ring transformations offer potential pathways for creating novel heterocyclic systems.
Ciamician-Dennstedt Rearrangement: This classic reaction involves the ring expansion of a pyrrole-like ring with a dihalocarbene to form a halopyridine. wikipedia.orgyoutube.com While not directly applicable to pyridine itself, it exemplifies a fundamental type of heterocyclic rearrangement.
Iodine-Mediated Ring Expansion: More recent methods have shown that pyridines can undergo an iodine-promoted ring expansion in the presence of air to construct seven-membered azepine rings. acs.org This reaction proceeds through iodination and subsequent ring-opening.
Cascade Reactions for Fused Systems: A powerful strategy for building complex heterocyclic structures involves a sequence of reactions in one pot. For instance, a bromopyridine can undergo a Sonogashira coupling, and the resulting product can then be subjected to base-catalyzed ring-closure conditions to generate fused heterocyclic systems, such as 6- and 7-membered rings fused to the initial pyridine core. metu.edu.tr Such cascade reactions provide efficient access to diverse molecular architectures from simple pyridine precursors. researchgate.net
These advanced synthetic strategies highlight the potential of using the pyridine framework of this compound as a template for constructing larger and more complex heterocyclic compounds.
Iv. Advanced Spectroscopic and Analytical Methodologies for Characterization of Methyl 2 Bromo 6 Methylnicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For Methyl 2-bromo-6-methylnicotinate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming its molecular structure.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methyl ester protons, and the methyl group protons attached to the ring.
The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the ester group, as well as the electron-donating effect of the methyl group. The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl ester protons will likely resonate as a singlet at approximately δ 3.8-4.0 ppm, while the methyl group protons on the ring will also appear as a singlet, but at a slightly more upfield position, typically around δ 2.4-2.6 ppm. The coupling between adjacent aromatic protons would result in splitting patterns (e.g., doublets) with specific coupling constants (J), providing further structural confirmation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.7 | d | 8.0 - 8.5 |
| H-5 | 8.1 - 8.3 | d | 8.0 - 8.5 |
| -OCH₃ | 3.9 - 4.1 | s | - |
| -CH₃ | 2.5 - 2.7 | s | - |
Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are indicative of their chemical environment. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The aromatic carbons of the pyridine ring will resonate in the approximate range of δ 120-160 ppm, with the carbon atom attached to the bromine (C-2) being significantly influenced by the halogen's electronegativity. The carbon of the methyl ester group (-OCH₃) will appear around δ 50-55 ppm, and the carbon of the methyl group attached to the ring (-CH₃) will be found in the upfield region, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 164 - 166 |
| C-2 | 140 - 142 |
| C-3 | 128 - 130 |
| C-4 | 135 - 137 |
| C-5 | 125 - 127 |
| C-6 | 158 - 160 |
| -OCH₃ | 52 - 54 |
| -CH₃ | 23 - 25 |
Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of the bonds within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the FT-IR spectrum of this compound, characteristic absorption bands are expected. A strong absorption band corresponding to the C=O stretching vibration of the ester group will be prominent, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will likely produce strong bands in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the methyl groups and the aromatic ring will be observed around 2850-3100 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C=C, C=N stretch (aromatic) | 1400 - 1600 | Medium-Strong |
| C-O stretch (ester) | 1200 - 1300 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations, particularly the ring breathing modes. The C=C and C=N symmetric stretching vibrations of the pyridine ring would also be prominent. The C-Br stretch may also be observable.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₈H₈BrNO₂, the monoisotopic mass is approximately 228.97385 Da. cdnsciencepub.com
In a mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern would be seen with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) to form an acylium ion. Fragmentation may also involve cleavage of the methyl group from the pyridine ring or loss of the bromine atom. Analysis of these fragment ions provides valuable confirmation of the compound's structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [M]⁺ | 229 | 231 | Molecular Ion |
| [M-OCH₃]⁺ | 198 | 200 | Loss of methoxy radical |
| [M-Br]⁺ | 150 | - | Loss of bromine radical |
| [M-COOCH₃]⁺ | 170 | 172 | Loss of carbomethoxy radical |
Note: m/z values are for the most abundant isotopes. The relative intensities of the fragment ions will depend on the ionization method and energy.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular mass of a compound. researchgate.net This high accuracy allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. researchgate.net For this compound (C₈H₈BrNO₂), the theoretical monoisotopic mass is 228.97384 g/mol . guidechem.com
HRMS analysis of brominated compounds is characterized by a distinctive isotopic pattern due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units, with nearly equal intensity. This isotopic signature is a key identifier for brominated species in a mass spectrum. nih.gov The use of advanced visualization tools, such as Kendrick mass defect plots, can further aid in the rapid identification of brominated species within complex datasets generated by HRMS. nih.gov
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Theoretical Monoisotopic Mass | 228.97384 u |
| Theoretical [M+H]⁺ Ion | 229.98165 u |
| Isotopic Pattern | Characteristic doublet for Br |
This table presents theoretical data calculated from the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This technique is indispensable for assessing the purity of this compound and for analyzing complex reaction mixtures containing the compound and its derivatives. nih.govavantiresearch.com
In a typical LC-MS setup for analyzing nicotinic acid derivatives, a reversed-phase column, such as a C18 or a cyano column, is often employed. nih.govresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid to improve ionization) and an organic solvent (like acetonitrile or methanol) allows for the effective separation of the target compound from impurities and byproducts. researchgate.netnih.gov
Detection is commonly achieved using an electrospray ionization (ESI) source in positive ion mode, which generates protonated molecular ions [M+H]⁺. For quantitative analysis and enhanced specificity, tandem mass spectrometry (MS/MS) is used in multiple reaction monitoring (MRM) mode. nih.govplos.org In this mode, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective and sensitive approach allows for the accurate quantification of the compound even in complex matrices. plos.org
Table 2: Representative LC-MS Parameters for Analysis of Nicotinic Acid Derivatives
| Parameter | Condition |
| LC System | Agilent 1100 LC system or equivalent |
| Column | Waters Spherisorb 5 µm CNRP (4.6 x 150 mm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Hypothetical) | m/z 230 → [Product Ion] |
This table is based on typical conditions for related compounds and serves as a guide. researchgate.netnih.gov
Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation
Electronic spectroscopy provides valuable information about the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of valence electrons to higher energy levels. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted pyridine ring. Organic molecules containing π-bonds and heteroatoms with non-bonding electrons, such as the pyridine ring in this compound, exhibit characteristic absorption bands. The principal transitions are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. researchgate.net
The pyridine ring itself is a chromophore. The π → π* transitions, which are typically of high intensity, arise from the conjugated system of the aromatic ring. The n → π* transition, involving the lone pair of electrons on the nitrogen atom, is generally of lower intensity. researchgate.net The positions of these absorption bands are sensitive to the substituents on the pyridine ring. The bromo, methyl, and methyl ester groups on this compound will influence the energy levels of the molecular orbitals and thus shift the absorption maxima (λ_max) compared to unsubstituted pyridine or methyl nicotinate (B505614). The solvent polarity can also affect the absorption spectrum; n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. researchgate.net
Table 3: Expected UV-Vis Absorption Data for this compound in Methanol (B129727)
| Transition Type | Expected λ_max Range (nm) | Notes |
| π → π | 250 - 280 | High intensity, related to the aromatic system. |
| n → π | > 280 | Lower intensity, involving the nitrogen lone pair. |
This table is a projection based on the UV spectra of related pyridine and nicotinate compounds. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals. rsc.org It is a highly valuable tool for investigating reaction mechanisms that involve radical intermediates. beilstein-journals.org
In the context of this compound, ESR spectroscopy could be employed to study reactions where the carbon-bromine bond undergoes homolytic cleavage or where single-electron transfer (SET) processes lead to the formation of radical ions. For instance, γ-irradiation of pyridine and its derivatives has been shown to produce pyridyl radicals that can be characterized by ESR. rsc.org The hyperfine structure observed in an ESR spectrum provides detailed information about the electronic structure of the radical and the distribution of the unpaired electron density. rsc.org
Furthermore, ESR can be used to study radical abstraction reactions. For example, amine-boryl radicals have been shown to abstract halogen atoms from alkyl bromides, and the resulting alkyl radicals can be detected by ESR. ucl.ac.uk Similarly, reactions involving this compound could potentially generate radical intermediates that could be trapped and studied, providing crucial mechanistic insights.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation, purification, and assessment of purity of organic compounds.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. shoko-sc.co.jp For reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions where the bromine atom is replaced, TLC is an ideal tool to track the consumption of the starting material and the formation of the product. mdpi.comnih.gov
The separation is typically performed on a silica gel plate (stationary phase). researchgate.net A suitable mobile phase, often a mixture of a nonpolar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate (B1210297) or acetone, is chosen through trial and error to achieve good separation between the starting material, product, and any byproducts. researchgate.netakjournals.com The spots are visualized under UV light, typically at 254 nm, where the aromatic pyridine ring will absorb light and appear as a dark spot on the fluorescent background of the TLC plate. mdpi.com By comparing the relative intensities of the spots corresponding to the reactant and product over time, a chemist can determine when the reaction is complete. shoko-sc.co.jp
Table 4: Typical TLC Systems for Monitoring Reactions of Pyridine Derivatives
| Stationary Phase | Mobile Phase (v/v) | Visualization | Application Example |
| Silica Gel 60 F₂₅₄ | Acetone / n-Hexane | UV (254 nm) | Stability of methyl nicotinate researchgate.net |
| Silica Gel | Cyclohexane / DCM / Ethyl Acetate (55:40:5) | UV (254 nm) | Miyaura borylation of a brominated diazocine nih.gov |
| Silica Gel 60 F₂₅₄ | Benzene | UV (254 nm) | Suzuki reaction of 4-bromoaniline shoko-sc.co.jp |
This table provides examples of TLC systems used for related compounds and reactions.
Column Chromatography for Purification and Isolation
Column chromatography is a cornerstone technique for the purification and isolation of this compound and its derivatives from crude reaction mixtures. This chromatographic method relies on the differential partitioning of the components of a mixture between a stationary phase, typically silica gel, and a mobile phase, a solvent or a mixture of solvents. The separation is based on the varying affinities of the compounds for the stationary phase, allowing for the elution of the desired product with high purity.
In the synthesis of this compound, purification is often achieved using flash column chromatography. A common stationary phase employed is silica gel with a mesh size of 100-200. The selection of an appropriate mobile phase is critical for effective separation. A frequently utilized eluent system is a mixture of ethyl acetate and petroleum ether, with a typical ratio of 30% ethyl acetate in petroleum ether proving effective for the isolation of the target compound.
Similarly, for derivatives such as methyl 4-bromo-6-methylnicotinate, silica gel column chromatography is the method of choice for purification. In this case, an eluent system of petroleum ether and ethyl acetate in a 4:1 volume ratio has been successfully used to yield the purified product. rsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.
The following interactive data table summarizes typical column chromatography conditions used for the purification of this compound and a related derivative.
| Compound | Stationary Phase | Mobile Phase (Eluent) |
| This compound | Silica Gel (100-200 mesh) | 30% Ethyl Acetate in Petroleum Ether |
| Methyl 4-bromo-6-methylnicotinate | Silica Gel | Petroleum Ether/Ethyl Acetate (4:1 v/v) rsc.org |
The choice of the stationary and mobile phases can be adapted based on the specific properties of the derivative being purified. Factors such as polarity of the molecule will dictate the optimal solvent system to achieve efficient separation and high purity of the final compound.
V. Computational Chemistry and Theoretical Investigations of Methyl 2 Bromo 6 Methylnicotinate
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and various electronic properties of Methyl 2-bromo-6-methylnicotinate. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a reliable level of theory for organic molecules researchgate.net.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization mdpi.comarxiv.orgyoutube.comresearchgate.netrsc.org. For this compound, this involves calculating the total energy for various conformations and identifying the structure with the minimum energy.
The geometry of the pyridine (B92270) ring, substituted with bromine, a methyl group, and a methyl ester group, is expected to be largely planar. However, the orientation of the methyl ester group (–COOCH₃) relative to the ring can lead to different conformers. Rotational barriers around the C-C bond connecting the ester group to the pyridine ring are analyzed to find the most stable conformation. Theoretical calculations on related brominated pyridines suggest that the final optimized structure represents a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies researchgate.net.
Predicted key geometric parameters, such as bond lengths and angles, are derived from DFT calculations on analogous structures. These parameters are crucial for understanding the molecule's structural integrity and steric interactions.
Table 1: Predicted Optimized Geometric Parameters for this compound Data is predictive and based on DFT calculations of analogous brominated pyridine derivatives.
| Parameter | Bond | Predicted Length (Å) | Parameter | Bonds | Predicted Angle (°) |
| Bond Lengths | C-Br | 1.88 - 1.96 | Bond Angles | C-C-Br | 119 - 123 |
| C-N (ring) | 1.33 - 1.35 | N-C-C | 121 - 124 | ||
| C-C (ring) | 1.38 - 1.40 | C-N-C | 117 - 119 | ||
| C=O (ester) | 1.20 - 1.22 | O=C-O | 123 - 126 | ||
| C-O (ester) | 1.34 - 1.37 | C-C-H (methyl) | 109 - 111 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity wikipedia.org. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species nih.govyoutube.comuni-muenchen.deyoutube.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor pmf.unsa.ba.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO pmf.unsa.banih.gov. For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring and the bromine atom, while the LUMO is likely concentrated on the electron-withdrawing methyl ester group and the pyridine ring. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. Substituent groups play a key role in tuning these frontier orbital energy levels rsc.orgnih.gov.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound Values are predictive and based on DFT calculations of analogous brominated pyridine derivatives.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies delocalization effects due to intermolecular and intramolecular interactions uni-muenchen.dewikipedia.orgjuniperpublishers.com. This method transforms the complex molecular orbitals into a set of localized one- and two-center orbitals that are easier to interpret chemically wisc.eduuni-rostock.de.
Table 3: Predicted NBO Analysis - Second-Order Perturbation Energy of Key Donor-Acceptor Interactions Data is predictive and based on theoretical analysis of nicotinate (B505614) and pyridine derivatives.
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Type of Interaction |
| LP (N) | π(C-C) ring | 5 - 10 | Lone Pair → π delocalization |
| LP (O) ester | π(C=O) | 20 - 30 | Lone Pair → π delocalization |
| π (C-C) ring | π(C-C) ring | 15 - 25 | π → π delocalization |
| σ (C-H) methyl | σ*(C-C) ring | 2 - 5 | Hyperconjugation |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks uni-muenchen.dechemrxiv.org. The MEP map illustrates the electrostatic potential on the surface of the molecule, typically color-coded to indicate different potential regions.
In an MEP map, regions of negative electrostatic potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack researchgate.net. For this compound, the MEP map is expected to show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, identifying them as primary sites for electrophilic interaction. Positive potential would likely be found around the hydrogen atoms and the carbon atom of the carbonyl group, indicating sites for nucleophilic attack researchgate.net.
Quantum Mechanical Studies of Electronic Properties
Beyond the DFT framework, other quantum mechanical calculations can further elucidate the electronic properties of this compound. These studies can calculate various molecular properties that describe the molecule's response to external electric fields, such as the dipole moment, polarizability, and hyperpolarizability.
Polarizability and Hyperpolarizability: These properties describe how easily the electron cloud of the molecule can be distorted by an external electric field. They are important for understanding nonlinear optical (NLO) properties. Molecules with significant charge transfer and delocalization, as suggested by NBO analysis, often exhibit notable polarizability.
Topological Analysis of Electron Density and Noncovalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) gla.ac.ukmdpi.comnih.gov. This analysis can characterize the nature of chemical bonds and noncovalent interactions within the molecule and in its potential crystal lattice nih.govnih.govuni-muenchen.de.
By identifying critical points in the electron density, QTAIM can distinguish between different types of interactions. For instance, the properties at the bond critical points (BCPs) between atoms reveal the nature of the chemical bond (e.g., covalent vs. closed-shell interactions like ionic or van der Waals interactions) ufs.ac.za. In this compound, QTAIM analysis would be used to characterize the C-Br bond, the bonds within the pyridine ring, and potential intramolecular noncovalent interactions, such as hydrogen bonds or halogen bonds, which can influence the molecule's preferred conformation and packing in the solid state nih.govsemanticscholar.org.
Detailed Computational and Theoretical Investigations of this compound Remain Largely Unexplored in Publicly Available Scientific Literature
Theoretical and computational chemistry provide powerful tools to understand the intricacies of molecular behavior. Analyses such as ELF and LOL offer insights into the nature of chemical bonding and electron localization, while RDG analysis is instrumental in visualizing and characterizing weak intramolecular and intermolecular interactions. Furthermore, computational studies on solvation effects are crucial for understanding how a solvent influences a molecule's properties and reactivity, and the theoretical modeling of reaction mechanisms provides a microscopic view of chemical transformations.
The absence of specific studies on this compound for the requested analyses—Electron Localization Function, Localized Orbital Locator, Reduced Density Gradient, solvation effects, and theoretical reaction mechanisms—prevents a detailed, data-driven discussion on these aspects for this particular molecule. The scientific community has not, to date, published research that would provide the specific data tables and detailed findings necessary to populate the requested article structure.
Therefore, while the methodologies outlined in the user's request are standard and powerful techniques in modern computational chemistry, their specific application to this compound has not been documented in a way that allows for a comprehensive and scientifically accurate article based on existing research.
Vi. Advanced Research Applications of Methyl 2 Bromo 6 Methylnicotinate
Role as a Versatile Synthetic Building Block in Organic Chemistry
The reactivity of the pyridine (B92270) ring, particularly the presence of a bromine atom, positions Methyl 2-bromo-6-methylnicotinate as an ideal substrate for a variety of cross-coupling reactions. This reactivity is fundamental to its role as a versatile building block, allowing chemists to introduce molecular complexity and construct diverse chemical architectures. The bromine atom can be readily displaced or engaged in metal-catalyzed reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. This capability is crucial for assembling the core structures of larger, more complex molecules.
The strategic placement of the bromo and ester functional groups on the pyridine scaffold of this compound facilitates its use in the synthesis of elaborate heterocyclic systems. A notable example is its application as a key intermediate in the synthesis of novel heteroaryl derivatives designed as Poly (ADP-ribose) polymerase (PARP) inhibitors. In a documented synthetic route, this compound undergoes a palladium-catalyzed cross-coupling reaction with a terminal alkyne. doaj.org This reaction, a type of Sonogashira or Suzuki coupling, efficiently connects the pyridine core to another complex fragment, demonstrating the compound's utility in building sophisticated, multi-ring systems that are often the basis for therapeutically active agents. doaj.org
In modern drug discovery, the generation of chemical libraries containing a multitude of structurally diverse compounds is essential for screening and identifying new therapeutic leads. While specific library collections based on this compound are not extensively detailed in publicly available literature, its chemical attributes make it an excellent candidate for such endeavors. The ability of the bromo-substituted pyridine core to participate in various coupling reactions allows for the systematic introduction of diverse substituents. This plug-and-play characteristic is a cornerstone of combinatorial chemistry, where different building blocks can be combined to rapidly generate large numbers of distinct molecules. The versatility of pyridine derivatives, in general, is widely recognized in the creation of compound libraries aimed at exploring new chemical space for biological targets.
Contributions to Medicinal Chemistry and Pharmaceutical Development
Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. researchgate.netsciencepg.comnih.gov The pyridine nucleus is valued for its ability to engage in hydrogen bonding and other key interactions with biological targets, and its presence can favorably influence a drug's pharmacokinetic properties. nih.gov this compound serves as a valuable starting material in this context, providing a decorated pyridine scaffold ready for elaboration into potential drug candidates.
The utility of this compound as a synthetic intermediate is clearly demonstrated in the development of PARP inhibitors. doaj.org PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers. The synthesis of potent PARP inhibitors often involves the construction of a complex heterocyclic core that can effectively bind to the enzyme's active site. As detailed in patent literature, this compound is a key reactant in the multi-step synthesis of such inhibitors, highlighting its direct contribution to the development of compounds with significant therapeutic relevance. doaj.org
Table 1: Synthesis of a PARP Inhibitor Intermediate using this compound
| Reactant A | Reactant B | Reaction Type | Catalyst | Product | Therapeutic Target | Reference |
|---|
While this compound is primarily used as a building block, the final molecules derived from it are frequently designed for enzyme inhibition and receptor binding studies. The PARP inhibitors synthesized from this precursor are a direct example of targeting a specific enzyme. doaj.org The pyridine core, introduced via this compound, often plays a crucial role in the pharmacophore, the part of the molecule responsible for biological activity. Although direct studies on the inhibitory properties of this compound itself are not common, its role as a precursor is vital for generating the final compounds that are subjected to extensive biological evaluation, including enzyme assays and receptor binding affinity tests.
The structural framework of this compound makes it an ideal starting point for creating analogues of various targeted therapeutic agents.
Enhancer of Zeste Homolog 2 (EZH2) Inhibitors: EZH2 is a histone methyltransferase that has become a significant target in oncology. nih.govresearchgate.net A large class of potent and selective EZH2 inhibitors is characterized by a 2-pyridone core structure, which acts as a key binding motif in the enzyme's active site. nih.gov The synthesis of these 2-pyridone-containing molecules often begins with appropriately substituted pyridines. A substituted bromopyridine, such as this compound, represents a suitable precursor that can be converted into the required pyridone scaffold through established chemical transformations. Its structure provides the necessary backbone for developing novel EZH2 inhibitor analogues.
Cardiotonic Agents: Certain pyridine and bipyridine derivatives have been identified as potent cardiotonic agents, which can increase the force of heart muscle contraction. nih.gov These compounds often act by inhibiting phosphodiesterase III. nih.gov The synthesis of these agents, such as analogues of amrinone and milrinone, frequently involves the coupling of pyridine rings or the functionalization of a pre-existing pyridine core. nih.govnih.gov The reactive nature of this compound makes it a valuable starting material for synthesizing novel pyridyl-based compounds for evaluation as potential new cardiotonic therapies.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (R)-4-(4-(3-ethynylcyclopent-2-en-1-yl)piperazin-1-yl)benzonitrile |
| Bis(triphenylphosphine)palladium(II) chloride |
| (R)-methyl 2-((3-(4-(4-cyanophenyl)piperazin-1-yl)cyclopent-1-en-1-yl)ethynyl)-6-methylnicotinate |
| Amrinone |
Investigation of Antimicrobial and Antibacterial Efficacy
While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, its structural components are characteristic of molecular classes known for significant biological activity. The pyridine scaffold is a core component in numerous compounds developed for their therapeutic properties. nih.gov Research into pyridine derivatives has revealed their potential to combat a range of microbial pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com
The presence of a bromine atom can also enhance the antimicrobial character of organic molecules. mdpi.comnih.gov Halogenated compounds are a focus of research for new antibacterial agents due to their demonstrated efficacy. nih.gov For instance, studies on brominated flavonoid derivatives have shown that the presence of bromine can contribute significantly to their inhibitory effects against pathogenic bacteria. nih.govnih.gov The synthesis of various pyridine derivatives containing bromo-substituents has been undertaken to explore their potential against bacteria such as S. aureus, P. aeruginosa, and E. coli. mdpi.comresearchgate.netjapsonline.com The collective findings for these related compound classes suggest that this compound is a viable candidate for future investigation as a precursor for novel antibacterial and antimicrobial agents.
Table 1: Antibacterial Activity of Various Pyridine-Based Compounds
| Compound Class | Target Microorganism | Observed Efficacy |
| Pyrazolo[3,4-b]pyridines | Bacillus subtilis, Staphylococcus aureus | Moderate antibacterial activity japsonline.com |
| Alkyl Pyridinol Derivatives | Methicillin-resistant S. aureus (MRSA) | Potent antibacterial activity mdpi.com |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli | Shown to inhibit model strains nih.gov |
| 4-(5-Substituted-1,3,4-oxadiazol-2-yl) pyridine derivatives | Mycobacterium tuberculosis | Compelling activity against H37Rv and resistant strains |
Applications in Agrochemical Development
The pyridine motif is a critical structural element in the design and synthesis of modern agrochemicals. usda.gov this compound serves as a key building block in this sector, providing a foundational scaffold for the creation of more complex active ingredients.
Nicotinic acid and its derivatives are established precursors for a variety of pesticides, including herbicides. usda.gov The functional groups on this compound—specifically the bromo- and ester groups—are reactive sites that allow for its incorporation into larger, more complex molecules with desired phytotoxic activity. Research has demonstrated that derivatives of nicotinic acid can be synthesized into potent herbicides. For example, a series of novel N-(aryloxy)-2-chloronicotinamides, derived from a related nicotinic acid structure, exhibited excellent herbicidal activity against weeds like bentgrass and duckweed. usda.gov One such compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was found to be significantly more potent than the commercial herbicide clomazone against duckweed. usda.gov This highlights the potential of using halogenated nicotinic acid derivatives like this compound as intermediates for developing new and effective herbicides. Patents also describe methods for producing 2-halogen nicotinic acid derivatives, underscoring their commercial importance as intermediates. google.com
Table 2: Herbicidal Activity of Synthesized Nicotinic Acid Derivatives
| Compound | Target Weed | Efficacy Measurement |
| N-(aryloxy)-2-chloronicotinamides (various) | Bentgrass | Excellent activity at 100 µM usda.gov |
| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Duckweed | IC₅₀ value of 7.8 µM usda.gov |
| Clomazone (Commercial Herbicide) | Duckweed | IC₅₀ value of 125 µM usda.gov |
The pyridine structure is central to the neonicotinoids, one of the most important classes of insecticides in the world. wikipedia.orgbritannica.com Neonicotinoids are systemic pesticides that are highly effective against a broad spectrum of piercing-sucking insect pests. britannica.comsemanticscholar.org Their mechanism of action involves acting as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. semanticscholar.org The binding of neonicotinoids to these receptors causes uncontrolled nerve firing, leading to paralysis and death. britannica.comresearchgate.net
The selective toxicity of neonicotinoids towards insects over mammals is a key feature. This selectivity arises because they bind much more strongly to insect nAChR variants than to their mammalian counterparts. wikipedia.orgsemanticscholar.org this compound, as a substituted nicotinic acid ester, represents a fundamental building block for synthesizing neonicotinoid insecticides and other novel insecticidal compounds that target this specific neurological pathway. The bromo-substituent provides a convenient chemical handle for synthetic elaboration to create the final, more complex active molecules.
Table 3: Prominent Neonicotinoid Insecticides and Their Mechanism
| Insecticide | Chemical Class | Primary Mechanism of Action | Common Uses |
| Imidacloprid | Neonicotinoid | Nicotinic acetylcholine receptor (nAChR) agonist semanticscholar.org | Control of sucking insects, soil insects, fleas wikipedia.org |
| Thiamethoxam | Neonicotinoid | Nicotinic acetylcholine receptor (nAChR) agonist semanticscholar.orgresearchgate.net | Crop protection against piercing-sucking pests semanticscholar.org |
| Clothianidin | Neonicotinoid | Nicotinic acetylcholine receptor (nAChR) agonist semanticscholar.org | Seed treatments for various crops britannica.com |
| Acetamiprid | Neonicotinoid | Nicotinic acetylcholine receptor (nAChR) agonist semanticscholar.org | Control of aphids and other pests semanticscholar.org |
Emerging Applications in Materials Science
The development of novel precursors is a critical step in engineering new materials with specific, targeted functionalities. polytechnique.edu The distinct reactive sites on this compound make it an attractive candidate for research in materials science, particularly as a precursor for polymers and optoelectronic components.
Functional polymers are a cornerstone of modern materials science, used in applications ranging from biomedical devices to advanced electronics. researchgate.net The structure of this compound offers multiple avenues for its incorporation into polymer chains. The bromo- group can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), which are powerful methods for forming carbon-carbon bonds and building polymer backbones. The methyl ester group can be used in polymerization reactions such as transesterification or can be converted to other functional groups, like amides, to append side chains with specific properties. Furthermore, pyridine-containing compounds have been investigated for use in advanced coatings. For example, pyridine salts have been used as curing catalysts in baking enamels, demonstrating the utility of the pyridine ring in coating formulations. google.com
Table 4: Potential of Functional Groups in this compound for Polymer Synthesis
| Functional Group | Potential Reaction Type | Resulting Material Feature |
| Bromo Group | Cross-coupling (e.g., Suzuki) | Formation of rigid, conjugated polymer backbones |
| Methyl Ester Group | Transesterification / Amidation | Polymer chain linkage; attachment of functional side-chains |
| Pyridine Ring | Coordination with metals | Creation of metallopolymers; catalytic sites |
| Aromatic System | Pi-stacking interactions | Influences polymer morphology and electronic properties |
Optoelectronic materials, which interact with light and electricity, are fundamental to technologies like organic light-emitting diodes (OLEDs), solar cells, and sensors. The core of these materials often consists of conjugated molecules designed to have specific electronic properties. polytechnique.edu The pyridine ring in this compound is an electron-deficient aromatic system. When incorporated into a larger conjugated system, it can be used to tune the electronic and photophysical properties of the resulting material. The bromo-substituent is particularly valuable as it serves as a key reactive site for the synthesis of these extended conjugated systems via cross-coupling reactions. This allows chemists to link the pyridine unit with other aromatic building blocks, methodically constructing molecules with tailored properties for optoelectronic applications. For example, phenylboronic acids are often used in conjunction with brominated aromatic compounds to create materials for carbohydrate sensing, which relies on changes in fluorescence—a key optoelectronic property. qub.ac.uk
Design and Study of Photochromic Organic Systems
Photochromic materials are compounds that can reversibly change between two different forms, each possessing distinct absorption spectra, upon exposure to electromagnetic radiation. This light-induced transformation allows for the modulation of their color, fluorescence, and other physicochemical properties, making them suitable for applications such as optical data storage, molecular switches, and smart windows.
The design of novel organic photochromic systems often relies on the precise tuning of electronic and structural properties. While this compound is not itself photochromic, its chemical structure makes it an excellent precursor for synthesizing advanced photochromic molecules. The bromine atom on the pyridine ring is particularly significant. Its electron-withdrawing nature, combined with the heavy-atom effect, can be strategically utilized to influence the photophysical properties of a target molecule. Research on other push-pull pyridine derivatives has demonstrated that incorporating a bromine atom can enable unique excited-state deactivation mechanisms and lead to mechanochromic luminescence—a change in emission color upon mechanical grinding. albany.edu
The bromo-substituent serves as a key reactive site for introducing other functional moieties through cross-coupling reactions. This allows for the construction of complex molecular architectures where the substituted nicotinate (B505614) core can act as either an electron-accepting or electron-donating component, essential for creating systems with tailored light-responsive behaviors like spiropyrans and azobenzenes. nih.gov Therefore, this compound is a valuable building block for researchers aiming to systematically investigate structure-property relationships in the design of new photochromic materials.
Utilization as a Biochemical Research Tool
The structural similarity of the nicotinate core to essential biomolecules, coupled with its reactive bromine handle, positions this compound as a valuable tool in biochemical and metabolic research.
Understanding metabolic pathways is fundamental to biochemistry and drug discovery. One powerful technique involves using isotopically labeled compounds as tracers to follow the fate of molecules through complex biological systems. nih.gov this compound is an ideal candidate for development into such a metabolic probe.
The core structure is related to nicotinic acid (Niacin or Vitamin B3), a precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). wikipedia.orghuji.ac.il By synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) at specific positions on the pyridine ring or methyl groups, researchers can create tracers for studying the anabolism and catabolism of pyridine-containing compounds. nih.govnih.govacs.org
Once introduced into a biological system, the labeled compound and its metabolites can be tracked and quantified using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for the detailed mapping of metabolic fluxes and the identification of novel enzymes or pathways. Furthermore, the bromine atom provides a site for attaching reporter tags, such as fluorescent dyes, enabling visualization of the molecule's distribution in cells and tissues.
Enzyme modulators, which include inhibitors and activators, are critical tools for studying enzyme function and are the basis for many therapeutic drugs. The chemical structure of this compound makes it a promising scaffold for developing such modulators.
The interaction between a ligand and an enzyme's active site is governed by specific molecular interactions. Halogen atoms, particularly bromine, can form halogen bonds—a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen—which can significantly enhance binding affinity and specificity. nih.gov Studies on other brominated compounds, such as 6-bromoandrostenedione derivatives designed as aromatase inhibitors, have shown that the bromine atom is crucial for potent and specific enzyme inhibition. nih.gov
Given its nicotinic acid core, this compound could be investigated as a modulator for enzymes involved in the Vitamin B3 metabolic pathway or for enzymes that recognize pyridine-based substrates, such as certain cytochrome P450s. wikipedia.org It can serve as a starting fragment in fragment-based drug discovery or as a scaffold for building more complex and potent inhibitors. By systematically modifying the molecule, researchers can probe the structure-activity relationship to understand the molecular basis of enzyme recognition and catalysis.
Significance in Catalysis Research for Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This compound, with its sp²-hybridized carbon-bromine bond on an electron-deficient pyridine ring, is an excellent substrate for several of these key transformations. nih.govwikipedia.org Its utility as a building block in this context is a cornerstone of its application in constructing complex molecules for pharmaceuticals and materials science.
The most notable applications include:
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester. This compound can react with a wide array of aryl, heteroaryl, or alkyl boronic acids to form biaryl compounds or alkyl-substituted pyridines. nih.govlibretexts.orgresearchgate.net These products are common structural motifs in pharmacologically active compounds.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Using this methodology, an alkyne group can be introduced at the 2-position of the pyridine ring, yielding substituted alkynylpyridines. wikipedia.orglibretexts.orgnih.gov These are valuable intermediates for synthesizing conjugated materials and complex natural products.
Heck Coupling: In this reaction, the compound can be coupled with alkenes to introduce vinyl groups, further diversifying the range of accessible structures.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-amino-6-methylnicotinate derivatives, which are important in medicinal chemistry.
The reactivity of the C-Br bond allows for selective and high-yield transformations under relatively mild conditions, making this compound a highly sought-after building block in synthetic chemistry.
| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | 2-Aryl/Alkyl-6-methylnicotinates |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 2-Alkynyl-6-methylnicotinates |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ + Ligand + Base | 2-Vinyl-6-methylnicotinates |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base | 2-Amino-6-methylnicotinates |
Development as Analytical Standards and Reference Materials in Chemical Analysis
The accuracy and reliability of chemical analysis depend on the availability of high-purity analytical standards and certified reference materials (CRMs). nih.gov These materials are essential for calibrating instruments, validating analytical methods, and ensuring quality control in industrial and research settings. iaea.org
This compound is a strong candidate for development as a reference material due to its stable, crystalline nature and distinct chemical properties. To be designated as a CRM, a material must be homogenous, stable over time, and have its properties (e.g., purity) certified with a known uncertainty through a metrologically valid procedure. nih.gov
Potential applications as a reference material include:
Method Development and Validation: In chromatography (HPLC, GC), its well-defined structure and predictable retention behavior would be useful for developing and validating separation methods for pyridine derivatives.
Quality Control Standard: In pharmaceutical synthesis, where it might be used as a starting material, a certified standard of this compound would allow for accurate quantification and quality assurance of raw materials.
Certified Impurity Standard: If this compound is identified as an impurity or degradation product in another manufacturing process, a CRM would be required for its accurate detection and quantification to meet regulatory requirements.
The development of this compound as a CRM would provide analytical laboratories with a reliable tool to ensure the quality and integrity of their measurements involving substituted pyridine compounds.
| Analytical Technique | Specific Application | Purpose |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Method validation | To confirm specificity, linearity, and accuracy for quantifying related compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Instrument calibration | To create a calibration curve for the quantitative analysis of volatile pyridine derivatives. |
| Nuclear Magnetic Resonance (NMR) | Quantitative NMR (qNMR) | As a primary standard for determining the concentration of other compounds. |
| Pharmaceutical Quality Control | Starting material verification | To verify the identity and purity of the chemical before its use in synthesis. |
Vii. Future Research Directions and Perspectives on Methyl 2 Bromo 6 Methylnicotinate
Innovation in Green and Sustainable Synthetic Pathways
The chemical industry is increasingly focusing on the development of environmentally benign synthetic processes. Future research on Methyl 2-bromo-6-methylnicotinate will likely prioritize the creation of green and sustainable synthetic routes that are both efficient and minimize environmental impact.
Key areas of focus will include:
Biocatalysis : The use of enzymes in organic synthesis offers significant advantages, including mild reaction conditions and high selectivity. nih.gov Research into enzymatic approaches for the synthesis of nicotinic acid and its derivatives is already underway, with studies highlighting the potential of enzymes like nitrilases and lipases. nih.govfrontiersin.org Future work could identify or engineer enzymes capable of directly catalyzing the synthesis or modification of this compound, thereby reducing the reliance on traditional chemical catalysts and harsh reaction conditions.
Continuous-Flow Technology : Continuous-flow microreactors are emerging as a powerful tool for sustainable chemical production. nih.gov This technology allows for precise control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety. Applying continuous-flow processes to the synthesis of this compound could lead to more efficient and scalable production methods. nih.gov
Alternative Solvents and Reagents : A core tenet of green chemistry is the reduction or elimination of hazardous substances. Future synthetic strategies will likely explore the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace traditional volatile organic compounds. Additionally, the development of more sustainable reagents for bromination and methylation reactions will be a critical area of investigation.
Expansion of Chemical Transformation Repertoire
This compound possesses multiple reactive sites, making it a versatile scaffold for the synthesis of a diverse array of more complex molecules. Future research will undoubtedly focus on expanding the repertoire of chemical transformations that can be performed on this substrate.
Potential avenues for exploration include:
Cross-Coupling Reactions : The bromine atom on the pyridine (B92270) ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents at the 2-position, leading to the generation of large libraries of novel compounds.
Functional Group Interconversion : The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other functional groups. nih.gov These transformations open up possibilities for creating derivatives with altered physicochemical properties and biological activities.
Ring Modification : While more challenging, research into the modification of the pyridine ring itself could lead to the synthesis of novel heterocyclic systems with unique properties.
Discovery and Elucidation of Novel Biological Activities
The pyridine nucleus is a common feature in many biologically active compounds. rsc.orgnih.gov Given that this compound is a substituted pyridine, its derivatives are promising candidates for a range of biological applications.
Future research in this area will likely involve:
Anticancer Drug Discovery : Numerous pyridine derivatives have demonstrated significant anticancer effects. rsc.orgnih.gov Screening libraries of compounds derived from this compound against various cancer cell lines could lead to the identification of new lead compounds for cancer therapy.
Metabotropic Glutamate Receptor (mGluR) Modulation : Analogs of other substituted pyridines have been identified as potent and selective modulators of mGluRs, which are implicated in a variety of neurological and psychiatric disorders. ebi.ac.uk The structural similarity of this compound to these modulators suggests that its derivatives could also exhibit activity at these receptors.
Enzyme Inhibition : Nicotinamide and nicotinic acid are central to cellular metabolism, and enzymes involved in their pathways are potential drug targets. nih.gov Derivatives of this compound could be investigated as inhibitors of enzymes such as nicotinamidase or quinolinate phosphoribosyltransferase. nih.govfrontiersin.org
Advanced Computational-Experimental Integration for Structure-Activity Relationships
The integration of computational chemistry with experimental synthesis and biological testing is a powerful strategy for accelerating the drug discovery process. Future research on this compound will greatly benefit from this synergistic approach.
Key aspects of this integration will include:
Quantum Chemical Calculations : Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the molecular structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.net These predictions can help to guide synthetic efforts and interpret experimental results.
Molecular Docking and Dynamics Simulations : For derivatives that show promising biological activity, molecular docking and dynamics simulations can be employed to predict their binding mode to target proteins. mdpi.com This information is invaluable for understanding the molecular basis of their activity and for designing new analogs with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies : By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, QSAR models can be developed. acs.org These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets.
Integration with High-Throughput Screening and Automation in Discovery Research
High-throughput screening (HTS) and laboratory automation are essential tools in modern discovery research, enabling the rapid testing of large numbers of compounds. synplechem.comlbl.goveurofinsdiscovery.comyoutube.com The integration of these technologies will be crucial for unlocking the full potential of this compound as a source of new bioactive molecules.
Future research will leverage these technologies in the following ways:
Library Synthesis : Automated synthesis platforms can be used to rapidly generate large and diverse libraries of compounds based on the this compound scaffold. synplechem.com
High-Throughput Screening Campaigns : These compound libraries can then be screened against a wide range of biological targets using HTS assays. eurofinsdiscovery.combiorxiv.orgrti.org This approach significantly increases the chances of identifying novel "hits" with desired biological activities.
Data Analysis and Artificial Intelligence : The vast amounts of data generated from HTS campaigns can be analyzed using advanced data analysis techniques and artificial intelligence algorithms to identify structure-activity relationships and guide the next round of synthesis and testing. acs.orglbl.gov
Q & A
Q. What are the common synthetic routes for Methyl 2-bromo-6-methylnicotinate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of methyl 6-methylnicotinate using reagents like PBr₃ or NBS (N-bromosuccinimide). Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent), temperature (60–80°C), and solvent polarity (e.g., DMF or THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements (up to 87%) are achievable by isolating intermediates, as demonstrated in analogous syntheses of ethyl 2-bromo-4-methylnicotinate .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H NMR : Focus on diagnostic peaks: the methyl ester (δ ~3.9 ppm, singlet), aromatic protons (δ ~7.5–8.5 ppm, doublets for H-3 and H-5), and methyl group (δ ~2.4 ppm, singlet). Coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) confirm substitution patterns .
- Mass Spectrometry (MS) : Look for molecular ion clusters at m/z 243/245 (M⁺, ⁷⁹Br/⁸¹Br isotopes) and fragmentation patterns (e.g., loss of COOCH₃). High-resolution MS (HRMS) validates empirical formulas .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C₈H₈BrNO₂: ~39.0% C, 3.3% H) to confirm purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. Key steps:
Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
Simulate transition states for Suzuki-Miyaura couplings (e.g., Pd-catalyzed reactions with aryl boronic acids) to assess activation energies.
Use gradient expansions for correlation-energy density to refine predictions of regioselectivity .
Experimental validation involves comparing computed vs. observed coupling products (e.g., aryl vs. heteroaryl adducts).
Q. How to resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Structure Refinement : Use SHELXL for high-resolution data. Key parameters:
- Apply restraints for disordered bromine or methyl groups.
- Validate thermal displacement parameters (ADPs) to detect overfitting .
- Space Group Determination : SHELXT automates Laue group identification from single-crystal data, reducing errors in symmetry assignment .
- Validation Tools : Check R-factor discrepancies (e.g., R₁ > 5% suggests data quality issues) and use PLATON to detect missed symmetry .
Q. What strategies optimize regioselectivity in further functionalization of this compound?
- Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the methyl group, enabling directed ortho-functionalization.
- Protection/Deprotection : Temporarily protect the ester with TMSCl (trimethylsilyl chloride) to direct electrophilic substitution to the bromine-bearing ring.
- Catalytic Systems : Nickel catalysts (e.g., Ni(dppp)Cl₂) enhance selectivity in coupling reactions, as shown in analogous pyridine derivatives .
Data Contradiction Analysis
Q. How to address conflicting NMR data for this compound derivatives?
- Methodological Answer :
- Solvent Effects : Re-record spectra in deuterated DMSO (vs. CDCl₃) to resolve peak splitting caused by hydrogen bonding .
- Dynamic Processes : Variable-temperature NMR (VT-NMR) identifies rotational barriers (e.g., hindered ester group rotation causing signal broadening).
- Cross-Validation : Compare with computational NMR shifts (e.g., GIAO method in Gaussian) to assign ambiguous signals .
Experimental Design Considerations
Q. How to design a crystallization protocol for this compound to obtain high-quality single crystals?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., ethyl acetate/hexane or DCM/pentane) for slow evaporation.
- Temperature Gradients : Use a thermal cycler to gradually cool saturated solutions from 40°C to 4°C.
- Seeding : Introduce microcrystals from prior batches to induce controlled nucleation.
- Validation : Confirm crystal quality with ORTEP-3 for structure visualization and SHELXL for refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
